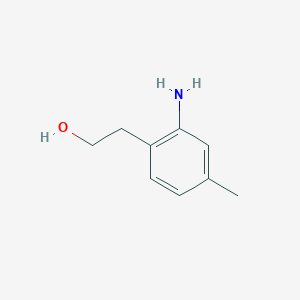

(R)-b-Amino-4-methyl-benzeneethanol

CAS No.:

Cat. No.: VC15873967

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-(2-amino-4-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H13NO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5,10H2,1H3 |

| Standard InChI Key | ZAZXUIHWJJQCLY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)CCO)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

(R)-b-Amino-4-methyl-benzeneethanol is systematically named as (2R)-2-amino-2-(4-methylphenyl)ethan-1-ol. Common synonyms include (R)-2-amino-2-(p-tolyl)ethanol and (R)-b-amino-4-methyl-benzeneethanol hydrochloride (for its salt form) . The compound’s CAS registry number (639054-51-6) and PubChem identifier (639054-51-6.mol) are critical for unambiguous chemical referencing .

Molecular and Physicochemical Properties

The compound’s molecular structure features a chiral carbon atom bonded to an amino group (), a hydroxyl group (), and a p-tolyl aromatic ring. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 151.21 g/mol | |

| Enantiomeric purity | >97% (typical commercial grade) | |

| Hydrochloride salt form | , MW 187.67 g/mol |

Spectral data (e.g., NMR, IR) remain undocumented in available literature, highlighting a gap in public domain resources .

Synthesis and Enantioselective Production

Enantioselective Synthesis Pathways

The synthesis of (R)-b-amino-4-methyl-benzeneethanol typically involves asymmetric methodologies to achieve high enantiopurity. One documented approach is the ring-opening of epoxides with azide, followed by reduction. For example:

-

Epoxide formation: 4-Methylstyrene oxide is treated with sodium azide () in a polar solvent, yielding an azido alcohol intermediate.

-

Staudinger reaction: The azide is reduced to an amine using triphenylphosphine (), producing the racemic amino alcohol.

-

Chiral resolution: Enzymatic or chromatographic methods separate the (R)-enantiomer, achieving >97% enantiomeric excess (ee) .

Industrial-Scale Challenges

Commercial production faces hurdles such as cost-effective chiral catalysts and scalability of enantioselective steps. Suppliers like Apollo Scientific and VWR offer gram-scale quantities, but multi-kilogram synthesis remains underdeveloped .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Apollo Scientific | 97% | 100 mg | $4225 |

| VWR | 97% | 1 g | $3400 |

| VulcanChem | 97% | 250 mg | $34 |

Regulatory and Patent Considerations

Patent restrictions limit commercial distribution in certain regions . Researchers must verify intellectual property constraints before procurement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume